4-cyanopentanoic Acid

Vue d'ensemble

Description

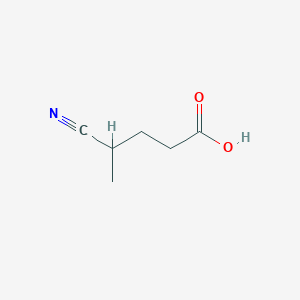

4-Cyanopentanoic acid is an organic compound with the molecular formula C6H9NO2 It is a derivative of pentanoic acid, where a cyano group (-CN) is attached to the fourth carbon atom

Mécanisme D'action

Target of Action

4-Cyanopentanoic Acid, also known as 4,4’-Azobis(this compound) or ACPA, is primarily used as a free radical initiator in polymer synthesis . It is a water-soluble initiator used in both heterogeneous and homogeneous free-radical polymerizations . It is also used as an initiator in reversible addition−fragmentation chain transfer polymerization (RAFT) .

Mode of Action

The mode of action of this compound involves the generation of free radicals. When heated to decomposition, it releases N2 and produces 2 equivalents of reactive radicals capable of initiating polymerization . The radicals formed interact with the monomers present in the reaction mixture, initiating the polymerization process .

Biochemical Pathways

The major product of decomposition in both aqueous and organic media is the ketenimine formed by C–N coupling of the radicals formed, which is irreversibly trapped as an amide in aqueous media . This indicates that the compound affects the biochemical pathways involved in the polymerization process.

Pharmacokinetics

Its solubility in both aqueous and organic media suggests that it may have good bioavailability .

Result of Action

The result of the action of this compound is the formation of polymers with well-defined molecular weights and low polydispersities . This is achieved through the controlled generation of free radicals, which initiate the polymerization process .

Action Environment

The action of this compound can be influenced by environmental factors such as temperature and the presence of other substances. For example, the rate of decomposition and the formation of radicals can be affected by the temperature of the reaction environment . Additionally, the presence of other substances in the reaction mixture can influence the efficiency of the polymerization process .

Analyse Biochimique

Molecular Mechanism

The molecular mechanism of 4-Cyanopentanoic Acid involves its role as a free radical initiator in polymer synthesis . When heated to decomposition, it releases N2 and produces 2 equivalents of reactive radicals capable of initiating polymerization .

Metabolic Pathways

Given its role in polymer synthesis, it may be involved in pathways related to polymer formation and degradation .

Transport and Distribution

Given its role in polymer synthesis, it may be transported to sites where polymer formation is taking place .

Subcellular Localization

Given its role in polymer synthesis, it may be localized to sites within the cell where polymer formation is taking place .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

4-Cyanopentanoic acid can be synthesized through several methods. One common approach involves the reaction of 4,4’-azobis(this compound) with di(thiobenzoyl)disulfide in the presence of ethyl acetate. The reaction mixture is heated at reflux for 18 hours, and the product is isolated through column chromatography .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound.

Analyse Des Réactions Chimiques

Types of Reactions

4-Cyanopentanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The cyano group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.

Major Products

Oxidation: Produces carboxylic acids.

Reduction: Produces amines.

Substitution: Produces various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Chemical Synthesis

1. Precursor for 1,5-Dimethyl-2-Piperidone

4-Cyanopentanoic acid serves as a crucial substrate in the synthesis of 1,5-dimethyl-2-piperidone, an important compound used as an industrial solvent. The process involves converting 2-methylglutaronitrile to this compound using nitrilase enzymes, which enhances yield and efficiency compared to traditional methods . This reaction exemplifies the utility of CPA in producing valuable intermediates for various chemical processes.

2. Chain Transfer Agent in Polymerization

this compound is utilized as a chain transfer agent in living radical polymerization. Its derivative, 4,4'-azobis(this compound) (ACPA), is particularly effective in controlling polymer molecular weight and polydispersity during the synthesis of polymers . This property is essential for tailoring polymer characteristics for specific applications in materials science.

Polymer Science

1. Enhancing Photopolymer Performance

In the field of photopolymers, ACPA has been incorporated into polyvinyl alcohol/acrylamide (PVA/AA) mixtures to improve the performance of holographic transmission and reflection gratings. The addition of ACPA enhances diffraction efficiency at high spatial frequencies, making it valuable for optical applications . This application highlights the importance of CPA derivatives in advancing optical materials technology.

2. Biomedical Applications

The use of polymers initiated by ACPA has been explored in biomedical fields, particularly for tissue engineering and drug delivery systems. The functional end groups provided by CPA allow for modifications that enhance biocompatibility and bioactivity, making it a promising candidate for developing advanced biomaterials .

Biotechnological Applications

1. Enzymatic Conversion Processes

Recent research has demonstrated that CPA can be produced via enzymatic processes using nitrilase enzymes from microorganisms like Acidovorax facilis. This biocatalytic approach offers an environmentally friendly alternative to traditional chemical synthesis methods, reducing waste and energy consumption . Such processes are significant in green chemistry initiatives.

2. Amyloidosis Research

In studies related to amyloidosis, CPA was utilized to investigate its effects on amyloid fibril formation in murine models. The compound's role in modulating inflammatory responses provides insights into potential therapeutic strategies for managing amyloidosis . This application underscores the compound's relevance in medical research.

Case Studies

Comparaison Avec Des Composés Similaires

Similar Compounds

4,4’-Azobis(4-cyanopentanoic acid): A similar compound used as a free radical initiator in polymer synthesis.

4-Cyanovaleric acid: Another derivative of pentanoic acid with similar chemical properties.

Uniqueness

This compound is unique due to its specific structure, which allows it to act as an effective chain transfer agent in RAFT polymerization. Its ability to stabilize radicals makes it particularly valuable in the controlled synthesis of polymers, distinguishing it from other similar compounds.

Activité Biologique

4-Cyanopentanoic acid (CPA) is a compound of increasing interest in various fields, including medicinal chemistry and polymer science, due to its unique biological activities and applications. This article explores the biological activity of CPA, highlighting its mechanisms, therapeutic potentials, and relevant case studies.

- Molecular Formula : C₅H₈N₁O₂

- Molecular Weight : 116.12 g/mol

- Structure : CPA features a cyano group attached to a pentanoic acid backbone, contributing to its amphiphilic nature, which allows it to interact with both hydrophilic and hydrophobic environments.

Mechanisms of Biological Activity

- Antimicrobial Properties : Research indicates that CPA exhibits significant antimicrobial activity against various bacterial strains. Its mechanism involves disrupting bacterial cell membranes, leading to cell lysis and death.

- Antitumor Activity : CPA has shown potential in inhibiting tumor cell proliferation. Studies suggest that CPA induces apoptosis in cancer cells through the activation of caspase pathways, which are crucial for programmed cell death.

- Neuroprotective Effects : In animal models, CPA has demonstrated neuroprotective properties, particularly in conditions of oxidative stress. It appears to enhance brain-derived neurotrophic factor (BDNF) levels, which are essential for neuronal survival and growth.

- Gene Therapy Applications : CPA can protect nucleic acids from enzymatic degradation, making it a candidate for gene delivery systems. Its ability to form stable complexes with RNA suggests potential applications in therapeutic gene delivery.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of CPA against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL for both bacteria, demonstrating its effectiveness as an antimicrobial agent .

Study 2: Antitumor Activity

In vitro studies on human breast cancer cells (MCF-7) revealed that treatment with CPA at concentrations of 100 µM resulted in a significant reduction in cell viability (approximately 70% after 48 hours). The mechanism was linked to the induction of apoptosis through caspase-3 activation .

Study 3: Neuroprotection

A longitudinal study on rats subjected to induced oxidative stress showed that administration of CPA at doses of 10 mg/kg improved cognitive function and increased BDNF levels in the hippocampus, suggesting its role as a neuroprotective agent .

Data Tables

| Biological Activity | Mechanism | Reference |

|---|---|---|

| Antimicrobial | Membrane disruption | |

| Antitumor | Induction of apoptosis | |

| Neuroprotective | BDNF upregulation |

Research Findings

Recent studies have highlighted the versatility of CPA in various applications:

- Polymer Chemistry : CPA is used as a chain transfer agent in reversible addition-fragmentation chain transfer (RAFT) polymerization, allowing for the synthesis of polymers with tailored properties for biomedical applications .

- Gene Delivery Systems : The compound's ability to protect RNA from degradation enhances its potential use in gene therapy formulations .

Propriétés

IUPAC Name |

4-cyanopentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO2/c1-5(4-7)2-3-6(8)9/h5H,2-3H2,1H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRUKRHLZDVJJSX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)O)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801347360 | |

| Record name | 4-Cyanopentanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801347360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23886-52-4 | |

| Record name | 4-Cyanopentanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801347360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-cyano-4-methylbutanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 4-cyanopentanoic acid?

A1: The molecular formula of this compound is C6H9NO2, and its molecular weight is 127.14 g/mol.

Q2: Is there spectroscopic data available for this compound?

A2: While the provided articles don't contain specific spectroscopic data, they mention the use of various techniques to characterize the compound and its derivatives. These include Fourier transform infrared (FT-IR) spectroscopy [, , , , , , ], proton nuclear magnetic resonance (1H-NMR) spectroscopy [, , , , ], 13C-NMR spectroscopy [], and ultraviolet-visible (UV-Vis) spectroscopy [, ].

Q3: What is the primary application of this compound in polymer chemistry?

A3: this compound is frequently used as a precursor to synthesize azo initiators, particularly 4,4′-azobis(this compound) (ACPA) [3, 4, 7-10, 12, 14, 16, 19, 21, 22, 24, 27].

Q4: Why is ACPA a valuable initiator in polymerization reactions?

A4: ACPA is a water-soluble azo initiator, making it suitable for aqueous polymerization reactions [, , , , ]. It's also used in various polymerization techniques, including Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization [4, 5, 7-10, 12, 15, 17, 20, 23, 26, 29, 30] and Atom Transfer Radical Polymerization (ATRP) [, , , ].

Q5: How does the structure of the RAFT agent impact polymerization of sterically hindered monomers?

A5: Research suggests that the choice of RAFT agent can influence the polymerization of sterically hindered monomers like di-n-butyl itaconate, dicyclohexyl itaconate, and dimethyl itaconate []. The molecular structure of the RAFT agent can lead to varying degrees of hybrid living behavior in the polymerization process.

Q6: Can ACPA be used to create functionalized polymers?

A6: Yes, ACPA derivatives containing reactive groups, like N-hydroxysuccinimide or biotin, have been synthesized and used to prepare end-functionalized polyvinylpyrrolidone [].

Q7: Can this compound derivatives act as both initiators and stabilizers in polymerization reactions?

A7: Research indicates that esters derived from 4,4'-azobis-4-cyanopentanoyl chloride (a derivative of this compound) can act as both initiators and stabilizers for emulsion polymerization of styrene without additional surfactants [].

Q8: How does the presence of a chain transfer agent like this compound dithiobenzoate influence polymerization kinetics?

A8: Studies on the RAFT polymerization of methyl 6-O-methacryloyl-α-d-glucoside in aqueous solution, using this compound dithiobenzoate as the chain transfer agent, revealed that the RAFT process proceeds at a significantly slower rate compared to conventional free radical polymerization []. The polymerization also exhibits an initial non-steady-state period, influenced by factors like temperature, initiator and CTA concentration, and residual oxygen levels.

Q9: Can the polymerization of acrylamide be controlled using bromoform?

A9: Yes, research has shown that bromoform (CHBr3) can act as an effective chain transfer agent in the photopolymerization of acrylamide, regulating the molecular weight of the resulting polyacrylamide without significantly impacting the polymerization rate [].

Q10: What is a notable application of this compound in biocatalysis?

A10: this compound is a key intermediate in the production of 1,5-dimethyl-2-piperidone, a pharmaceutical intermediate [].

Q11: How is this compound produced in a biocatalytic process?

A11: this compound is produced through the nitrilase-catalyzed hydrolysis of 2-methylglutaronitrile []. This process often employs immobilized microbial cells, like Acidovorax facilis 72W or Escherichia coli expressing the nitrilase gene, for enhanced stability and reusability.

Q12: What immobilization methods have been explored for this biocatalytic process?

A12: Researchers have explored immobilizing the biocatalyst in carrageenan and alginate matrices []. Immobilization in alginate, cross-linked with glutaraldehyde and polyethylenimine, led to a more stable catalyst, especially in reaction mixtures with high concentrations of this compound ammonium salt.

Q13: What are the advantages of using alginate over carrageenan for immobilization in this context?

A13: Alginate immobilization resulted in catalysts with higher nitrilase specific activity compared to carrageenan, leading to increased volumetric productivity of this compound []. Additionally, using alginate simplified the immobilization process by eliminating a process step.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.